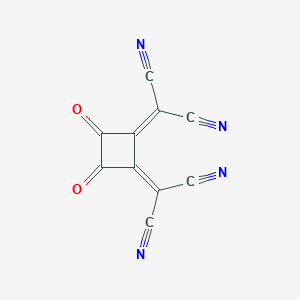
2,2'-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is an organic compound characterized by a cyclobutane ring with two dioxo groups and two propanedinitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile typically involves the cycloaddition reactions of suitable precursors. One common method involves the reaction of cyclobutene derivatives with dicyanomethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but with hydroxyl groups instead of nitrile groups.
Cyclobutane-1,2-dione: Lacks the nitrile groups and has different reactivity.
Cyclobutene derivatives: Share the cyclobutane ring but differ in functional groups.
Uniqueness
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is unique due to its combination of dioxo and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
65268-47-5 |
|---|---|
Molecular Formula |
C10N4O2 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2-[2-(dicyanomethylidene)-3,4-dioxocyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5(2-12)7-8(6(3-13)4-14)10(16)9(7)15 |
InChI Key |
DRPFWYGSVPLKSD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C1C(=C(C#N)C#N)C(=O)C1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















